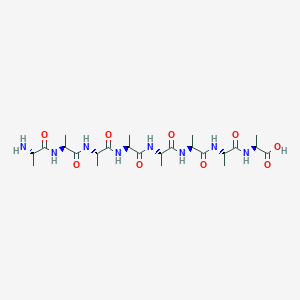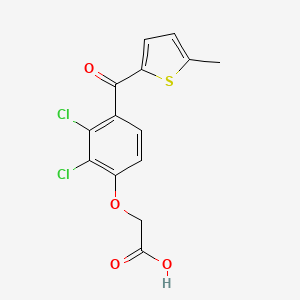
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- typically involves the following steps:
Chlorination of Phenol: The starting material, phenol, is chlorinated to produce 2,3-dichlorophenol.
Formation of Phenoxyacetic Acid: The 2,3-dichlorophenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acylation: The final step involves the acylation of 2,3-dichlorophenoxyacetic acid with 5-methyl-2-thenoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,3-dichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2,3-dichlorophenoxyacetic acid to ensure consistent quality and yield.
Automated Acylation: Automated systems for the acylation step to enhance efficiency and reduce human error.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thenoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thenoyl moiety, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, particularly its role as a herbicide.
Industry: Used in the formulation of herbicidal products for agricultural use.
作用機序
The compound exerts its herbicidal effects by mimicking the plant hormone indoleacetic acid (IAA). It disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell growth regulation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a different chlorination pattern.
Mecoprop: A phenoxy herbicide with an additional methyl group, making it chiral.
Uniqueness
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is unique due to the presence of the thenoyl group, which adds to its chemical diversity and potential applications. This structural difference can lead to variations in its reactivity and environmental behavior compared to other phenoxy herbicides.
特性
CAS番号 |
55901-70-7 |
|---|---|
分子式 |
C14H10Cl2O4S |
分子量 |
345.2 g/mol |
IUPAC名 |
2-[2,3-dichloro-4-(5-methylthiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4S/c1-7-2-5-10(21-7)14(19)8-3-4-9(13(16)12(8)15)20-6-11(17)18/h2-5H,6H2,1H3,(H,17,18) |
InChIキー |
ZLTLJZHUOPTYFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


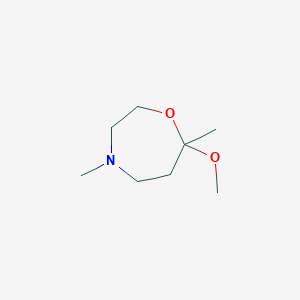
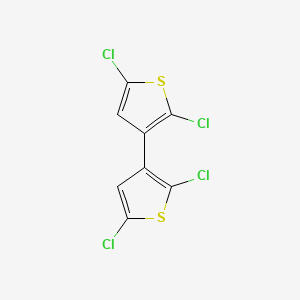


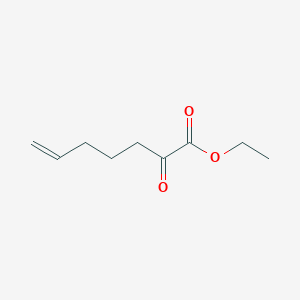

![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
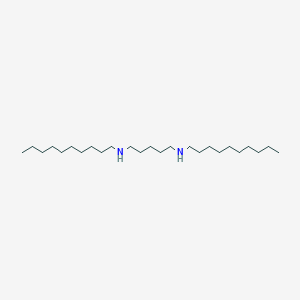


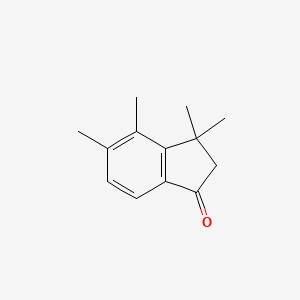
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)

